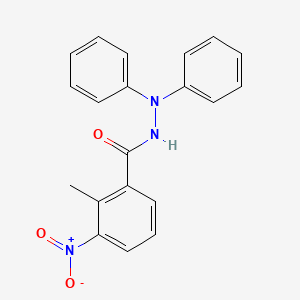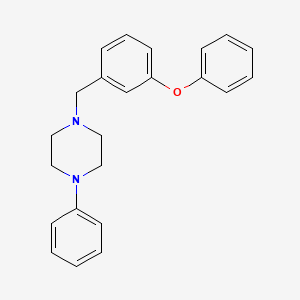
N-(3-fluorophenyl)-5-(2-nitrophenyl)-2-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-fluorophenyl)-5-(2-nitrophenyl)-2-furamide, commonly known as FNPAF, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. FNPAF belongs to the class of furan-based compounds and is primarily used as a pharmacological tool to study the function of certain receptors in the brain.
Mécanisme D'action
The exact mechanism of action of FNPAF is not fully understood. However, it is known to bind to the sigma-1 receptor and the NMDA receptor and modulate their activity. FNPAF has been shown to enhance the activity of the sigma-1 receptor and inhibit the activity of the NMDA receptor. This modulation of receptor activity can lead to changes in neuronal signaling and may have implications for various physiological and pathological processes.
Biochemical and Physiological Effects
FNPAF has been shown to have various biochemical and physiological effects. It has been shown to enhance the release of certain neurotransmitters, such as dopamine and acetylcholine, in the brain. It has also been shown to modulate the activity of certain ion channels, such as the voltage-gated sodium channel and the calcium channel. These effects can lead to changes in neuronal signaling and may have implications for various physiological and pathological processes.
Avantages Et Limitations Des Expériences En Laboratoire
FNPAF has several advantages as a pharmacological tool for scientific research. It is highly selective for the sigma-1 receptor and the NMDA receptor and does not interact with other receptors in the brain. It is also stable and can be easily synthesized in large quantities. However, there are also limitations to its use. FNPAF has poor solubility in water, which can make it difficult to administer in certain experiments. It also has a short half-life in vivo, which can limit its effectiveness in certain experiments.
Orientations Futures
There are several future directions for research on FNPAF. One area of interest is the role of the sigma-1 receptor in various physiological and pathological processes. FNPAF can be used to investigate the function of this receptor and its potential as a therapeutic target. Another area of interest is the role of the NMDA receptor in synaptic plasticity and learning and memory processes. FNPAF can be used to investigate the physiological and pathological roles of this receptor and its potential as a therapeutic target. Additionally, there is potential for the development of new analogs of FNPAF with improved solubility and pharmacokinetic properties for use in scientific research.
Méthodes De Synthèse
The synthesis of FNPAF involves a multi-step process that starts with the reaction between 3-fluorobenzaldehyde and 2-nitrobenzaldehyde in the presence of a base, such as potassium hydroxide. This reaction results in the formation of 3-fluoro-5-nitrobenzaldehyde, which is then converted to the corresponding furan by reacting with furfurylamine in the presence of a catalyst, such as trifluoroacetic acid. The final step involves the reaction of the furan intermediate with an amine, such as 2-aminopyridine, to yield FNPAF.
Applications De Recherche Scientifique
FNPAF is primarily used as a pharmacological tool to study the function of certain receptors in the brain, such as the sigma-1 receptor and the N-methyl-D-aspartate (NMDA) receptor. The sigma-1 receptor is involved in various physiological processes, including pain perception, learning, and memory. The NMDA receptor is a subtype of glutamate receptor that plays a critical role in synaptic plasticity and learning and memory processes. FNPAF has been shown to modulate the activity of these receptors and can be used to investigate their physiological and pathological roles.
Propriétés
IUPAC Name |
N-(3-fluorophenyl)-5-(2-nitrophenyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11FN2O4/c18-11-4-3-5-12(10-11)19-17(21)16-9-8-15(24-16)13-6-1-2-7-14(13)20(22)23/h1-10H,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHYQUGVSOQOSMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)C(=O)NC3=CC(=CC=C3)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-fluorophenyl)-5-(2-nitrophenyl)furan-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[(4-chlorobenzoyl)oxy]-3-methylbenzenecarboximidamide](/img/structure/B5717502.png)

![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-(4-methylphenyl)acetamide](/img/structure/B5717519.png)
![N'-{[2-(4-chlorophenoxy)-2-methylpropanoyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5717523.png)


![N-benzyl-5-[(2,2,2-trifluoroethoxy)methyl]-2-furamide](/img/structure/B5717536.png)

![methyl 3-{[3-(4-nitrophenyl)acryloyl]amino}-2-thiophenecarboxylate](/img/structure/B5717542.png)
![4-chloro-N-{[(2,5-dimethylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5717550.png)


